G-5555 -

G-5555

Catalog Number: EVT-268942
CAS Number:
Molecular Formula: C25H25ClN6O3
Molecular Weight: 493.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

G-5555 is a potent and selective small molecule inhibitor that primarily targets group I p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3. [, ] These kinases are implicated in various cellular processes, including cell growth, survival, and motility, and their dysregulation is associated with cancer development and progression. G-5555 is classified as a pyrido[2,3-d]pyrimidin-7-one derivative, a chemical class known for its kinase inhibitory activity. [] This compound has been explored for its potential as a research tool to understand the roles of PAKs in various diseases and to evaluate their potential as therapeutic targets.

Future Directions
  • Understanding Toxicity: Further research is needed to fully understand the acute cardiovascular toxicity associated with pan-group I PAK inhibition observed in animal studies. [] Developing inhibitors with improved safety profiles or alternative dosing strategies will be essential for clinical translation.

FRAX1036

  • Compound Description: FRAX1036 is a potent and selective inhibitor of group I PAK kinases (PAK1, PAK2, and PAK3). It has demonstrated efficacy in preclinical models of cancer. []
  • Relevance: FRAX1036 served as a starting point for the development of G-5555. While FRAX1036 exhibited potent PAK inhibition, it suffered from limitations such as high basicity, leading to issues like hERG activity. G-5555 was designed to address these limitations while maintaining PAK inhibitory activity. []

FRAX597

  • Compound Description: FRAX597 is another selective inhibitor of group I PAK kinases, showing promise as a potential anticancer agent. []
  • Relevance: FRAX597 is a structurally related PAK inhibitor that shares a common binding mode with G-5555. Both compounds interact with key residues in the PAK active site, including Arg299, Glu345, Leu347, Asp393, and Asp407. []

PF-06447475

  • Compound Description: PF-06447475 is a selective inhibitor of Mammalian STE20-like (MST1/2) kinases. [, ]
  • Relevance: This compound served as a tool to distinguish the cellular effects of inhibiting MST1/2 from those of inhibiting MST3/4, which are also targeted by G-5555 and its derivatives. [, ]

MRIA9

  • Compound Description: MRIA9 is a chemical probe with dual SIK/PAK activity, demonstrating good selectivity over other kinases. [, ]
  • Relevance: MRIA9 was derived from the optimization of G-5555 to target Salt-inducible kinases (SIKs) while maintaining PAK activity. This highlights the versatility of the pyrido[2,3-d]pyrimidin-7-one scaffold in targeting different kinase families. [, ]

MR24

  • Compound Description: MR24 is a selective inhibitor of MST3/4 kinases, exhibiting good kinome-wide selectivity and cellular potency. [, ]
  • Relevance: MR24 represents a successful example of optimizing G-5555 for selective MST3/4 inhibition. This compound, along with MR30, enables the investigation of the distinct roles of MST3/4 compared to MST1/2. [, ]

MR30

  • Compound Description: MR30 is another selective MST3/4 kinase inhibitor with desirable kinome-wide selectivity and high potency. [, ]
  • Relevance: Similar to MR24, MR30 was derived from the structure-guided optimization of G-5555 to achieve selective inhibition of MST3/4. These compounds, alongside the MST1/2 inhibitor PF-06447475, provide valuable tools for dissecting the roles of different MST kinases. [, ]

G-9791

  • Compound Description: G-9791 is a potent pyridone side chain analogue of G-5555, designed to mitigate the toxicity observed with pan-group I PAK inhibitors. []
  • Relevance: Despite significant structural modifications compared to G-5555, G-9791 exhibited similar cardiovascular toxicity, suggesting that inhibition of PAK2, potentially exacerbated by PAK1 inhibition, contributes to the observed toxicity profile of pan-group I PAK inhibitors. []

Palbociclib

  • Compound Description: Palbociclib is a clinically approved inhibitor of cyclin-dependent kinases CDK4 and CDK6, used in the treatment of certain breast cancers. []
  • Relevance: Palbociclib was compared to G-5555 in PAK1-amplified luminal breast cancer cell lines. The results suggested that inhibiting PAK1, as opposed to CDK4/6, might be a more effective therapeutic strategy in this specific context. []
Overview

G-5555 is a selective inhibitor of Group I p21-activated kinases (PAKs), specifically targeting PAK1, PAK2, and PAK3. These serine/threonine kinases are integral to various cellular processes, including cytoskeletal dynamics, cell motility, and survival signaling pathways. The development of G-5555 aimed to provide a chemical tool for studying the functions of PAK kinases without significant off-target effects on other kinases, particularly tyrosine kinases. The compound is characterized by its ability to inhibit the activity of PAK enzymes, which play crucial roles in cancer and other diseases.

Source and Classification

G-5555 was developed through structure-based design strategies that focused on enhancing selectivity for the SIK (salt-inducible kinase) family while minimizing activity against other kinases. The research involved crystallizing G-5555 in complex with off-targets MST3 and MST4 to inform further modifications aimed at improving selectivity and potency . G-5555 belongs to the class of small molecule inhibitors specifically designed for therapeutic applications in oncology and cellular biology.

Synthesis Analysis

The synthesis of G-5555 involves a multi-step process that includes the preparation of various intermediates. The synthetic route utilizes several chemical reactions under controlled conditions to achieve the desired compound structure. Key steps include:

  1. Preparation of Intermediates: Initial compounds are synthesized using established methods that involve specific reagents and catalysts.
  2. Chemical Reactions: The synthesis includes oxidation, reduction, and substitution reactions to modify functional groups and enhance the compound's properties.
  3. Purification Techniques: Advanced methods such as chromatography are employed to ensure high purity and yield of G-5555.

The synthesis has been optimized for scalability, allowing for industrial production while maintaining quality standards.

Molecular Structure Analysis

The molecular structure of G-5555 is characterized by a pyrido[2,3-d]pyrimidin-7-one core with various substituents that enhance its binding affinity and selectivity towards PAK enzymes. Key structural features include:

  • Binding Sites: The compound binds to the ATP-binding sites of PAK1, PAK2, and PAK3, which is critical for inhibiting their kinase activity.
  • Crystallographic Data: Crystal structures reveal interactions between G-5555 and key residues within the kinase domain, including hydrogen bonding with catalytic residues that stabilize the complex .

The structural data obtained from X-ray crystallography provides insights into how modifications can enhance potency and selectivity.

Chemical Reactions Analysis

G-5555 undergoes several chemical reactions during its synthesis and application:

  1. Oxidation: This reaction modifies certain functional groups within the compound to enhance activity or stability.
  2. Reduction: Reduction reactions are employed to adjust the electronic properties of the compound.
  3. Substitution: Substitution reactions allow for the introduction of different functional groups that can improve selectivity or reduce toxicity.

These reactions are carefully controlled to optimize the final product's pharmacological properties .

Mechanism of Action

The mechanism of action for G-5555 involves its competitive inhibition of Group I PAK enzymes. Upon binding to the ATP-binding site, G-5555 prevents ATP from interacting with the kinase, thereby inhibiting downstream signaling pathways critical for cell growth and survival. Specifically:

  • Inhibition of Phosphorylation: G-5555 inhibits phosphorylation events mediated by PAK1, leading to reduced activation of downstream targets such as MEK1 in the MAPK/ERK pathway .
  • Selectivity Profile: The design strategy aimed at minimizing off-target interactions ensures that G-5555 primarily affects PAK signaling without significantly impacting other kinases.

This selective inhibition is vital for studying PAK functions in various biological contexts.

Physical and Chemical Properties Analysis

G-5555 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but shows limited water solubility.
  • Stability: The compound demonstrates stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.

These properties are essential for determining appropriate formulations for biological studies and potential therapeutic applications .

Applications

G-5555 has significant scientific applications:

  1. Cancer Research: As a selective inhibitor of PAK1, G-5555 is used to investigate the role of this kinase in cancer cell proliferation and survival.
  2. Cellular Biology Studies: Researchers utilize G-5555 to dissect signaling pathways involving PAKs, contributing to a better understanding of cellular mechanics related to motility and morphology.
  3. Drug Development: The compound serves as a lead structure for developing more potent and selective inhibitors targeting PAK enzymes in various diseases.
Introduction to PAK1 Signaling and Therapeutic Targeting

Role of p21-Activated Kinases (PAKs) in Cellular Regulation and Disease

The p21-activated kinase (PAK) family comprises six serine/threonine kinases classified into Group I (PAK1–3) and Group II (PAK4–6). Among these, PAK1 stands out as a critical signaling nexus due to its broad influence on cytoskeletal dynamics, cell survival, proliferation, and gene transcription [1] [7]. Structurally, PAK1 contains an N-terminal regulatory domain with a p21-binding domain (PBD) and autoinhibitory domain (AID), and a C-terminal kinase domain. Its activation involves a multi-step process: inactive PAK1 forms an asymmetric homodimer; binding of GTP-bound CDC42/RAC1 to the PBD induces conformational changes; the dimer dissociates; and autophosphorylation (notably at Thr423) stabilizes the active monomeric form [1] [2] [7]. Beyond GTPase-dependent activation, PAK1 can be activated by growth factors (e.g., EGFR/HER2), phospholipids, and kinases like AKT, positioning it as a hub integrating extracellular signals with intracellular responses [7] [8].

Dysregulated PAK1 signaling manifests in multiple pathologies:

  • Cancer: Hyperactivation drives invasion, metastasis, and therapy resistance [1] [4] [9].
  • Neurological Disorders: Altered PAK1 activity links to Alzheimer’s disease and autism via effects on synaptic plasticity [5] [7].
  • Metabolic/Cardiac Diseases: Modulates insulin signaling in pancreatic β-cells and cardiac contractility [3] [5].

Table 1: PAK Isoforms and Their Biological Roles

IsoformGroupKey FunctionsDisease Associations
PAK1ICytoskeletal remodeling, transcription, survivalBreast/RCC* cancer, neurological disorders
PAK2IApoptosis, senescenceAging, embryonic lethality
PAK4IIEmbryonic development, actin organizationPancreatic cancer, acinar diseases
PAK5/6IINeurite outgrowth, synaptic functionAutism, schizophrenia

RCC: Renal Cell Carcinoma [1] [5] [7]

PAK1 in Tumorigenesis: Mechanisms and Oncogenic Pathways

PAK1 overexpression or hyperactivity occurs in >50% of breast cancers, 30% of renal carcinomas, and significant subsets of lung, colorectal, and pancreatic malignancies [1] [4] [9]. Its oncogenicity stems from interactions with diverse signaling cascades:

  • Cytoskeletal Remodeling and Metastasis:Phosphorylation of LIM-kinase, filamin A, and tubulin cofactor B enhances actin polymerization and focal adhesion turnover, promoting cell motility [1] [8]. PAK1 also induces epithelial-mesenchymal transition (EMT) by phosphorylating Snail (Ser246), suppressing E-cadherin [4] [8].

  • Transcription and Survival Pathways:Nuclear PAK1 phosphorylates transcriptional regulators (e.g., CtBP, SMRT), enabling estrogen receptor-α (ERα) activation at Ser305—a key driver of hormone therapy resistance in breast cancer [8]. Concurrently, PAK1 activates NF-κB and STAT3, upregulating anti-apoptotic genes (e.g., Bcl-2) and pro-inflammatory cytokines (e.g., IL-6) [4] [9].

  • Therapeutic Resistance:PAK1 hyperactivation confers resistance to endocrine therapy and CDK4/6 inhibitors in ER+ breast cancer by reactivating MAPK/ERK pathways and inducing EMT [4]. In renal cell carcinoma (RCC), PAK1/NF-κB/IL-6 signaling enriches cancer stem cell populations (CD73+/ALDH1+), driving sunitinib resistance [9].

Table 2: PAK1-Driven Mechanisms in Therapeutic Resistance

Cancer TypeTherapyPAK1-Mediated Resistance MechanismKey Effectors
ER+ Breast CancerFulvestrant + CDK4/6iReactivation of MAPK/ERK; EMT inductionp-ERK, Vimentin, SNAI1
Renal Cell CarcinomaSunitinibNF-κB/IL-6 activation; stem-like phenotype enrichmentCD73, ALDH1, IL-6
HER2+ Breast CancerTrastuzumabBAD phosphorylation; AKT reactivationp-BAD (Ser136), p-AKT

[4] [6] [8]

Rationale for Selective PAK1 Inhibition in Cancer Therapy

The pervasive role of PAK1 in oncogenesis underscores its appeal as a therapeutic target. However, pan-PAK inhibitors (e.g., PF-3758309) face challenges due to functional redundancy among isoforms and off-target effects [2] [6]. Selective PAK1 inhibition offers distinct advantages:

  • Precision Targeting of Oncogenic Drivers:PAK1 amplification/overexpression correlates with poor prognosis in solid tumors, while PAK2/4 knockout causes embryonic lethality, implying greater therapeutic index for PAK1-specific agents [1] [7].

  • Overcoming Therapy Resistance:In ER+ breast cancer models, PAK1 knockdown restores fulvestrant/abemaciclib sensitivity by suppressing MAPK/EMT pathways [4]. Similarly, in RCC, IPA3 (a PAK1 allosteric inhibitor) abrogates sunitinib-induced stemness [9].

  • Dual Mechanisms of Action:Beyond kinase inhibition, disrupting PAK1’s scaffolding functions (e.g., PAK1-PUMA or PAK1-AKT interactions) can induce apoptosis. IPP-14 exemplifies this by blocking PAK1-PUMA binding, elevating p21 levels independently of p53 [6].

Recent advances in inhibitor design include:

  • ATP-competitive inhibitors (e.g., G-5555): Target the kinase domain with improved selectivity.
  • Allosteric inhibitors (e.g., IPA3): Bind the regulatory domain, preventing GTPase activation [2] [9].
  • Protein-protein interaction disruptors: Block substrate docking (e.g., IPP-14) [6].

Table 3: Classes of PAK1 Inhibitors in Development

ClassMechanismExample CompoundsKey Advantages
ATP-competitiveBinds kinase domainG-5555, FRAX486High potency; blocks catalytic activity
AllostericTargets regulatory domainIPA3, NVS-PAK1-1GTPase-independent inhibition
Protein-protein disruptorsPrevents substrate dockingIPP-14Kinase-independent effects

[2] [6] [9]

Properties

Product Name

G-5555

IUPAC Name

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C25H25ClN6O3

Molecular Weight

493.0 g/mol

InChI

InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31)

InChI Key

ZBCMHWUFWQFPLV-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

G‑5555; G 5555; G5555.

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl

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